![molecular formula C39H32N2O9 B387047 BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE](/img/structure/B387047.png)
BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate is a complex organic compound with the molecular formula C39H32N2O9 and a molecular weight of 672.7 g/mol. This compound is primarily used in research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate typically involves the reaction of phthalic anhydride derivatives with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield are maintained.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: A simpler ester of phthalic acid, commonly used as a plasticizer.
Dibutyl terephthalate: Another ester of phthalic acid, used in similar applications as dibutyl phthalate.
Dibutyl isophthalate: An isomeric form with different structural properties.
Uniqueness
Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it valuable for specialized research applications.
Properties
Molecular Formula |
C39H32N2O9 |
|---|---|
Molecular Weight |
672.7g/mol |
IUPAC Name |
butyl 3-[5-[2-(3-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C39H32N2O9/c1-3-5-17-49-38(47)25-9-7-11-27(19-25)40-34(43)29-15-13-23(21-31(29)36(40)45)33(42)24-14-16-30-32(22-24)37(46)41(35(30)44)28-12-8-10-26(20-28)39(48)50-18-6-4-2/h7-16,19-22H,3-6,17-18H2,1-2H3 |
InChI Key |
ROYLZDXHOGVLCX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-N'-[3-(hexyloxy)phenyl]urea](/img/structure/B386966.png)
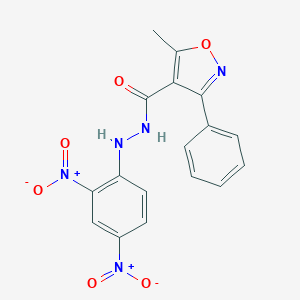
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)
![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)
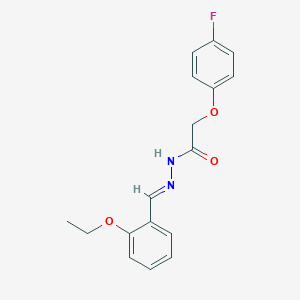
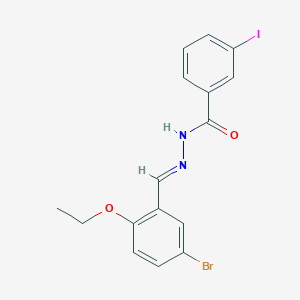
![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)
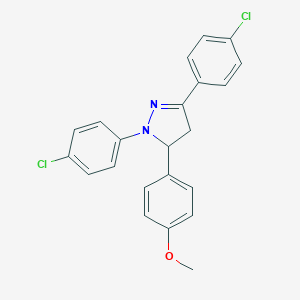
![N'-[1-(4-tert-butylphenyl)ethylidene]octanohydrazide](/img/structure/B386980.png)
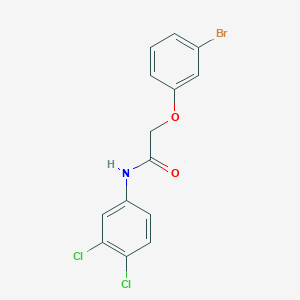
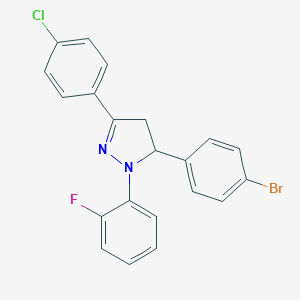
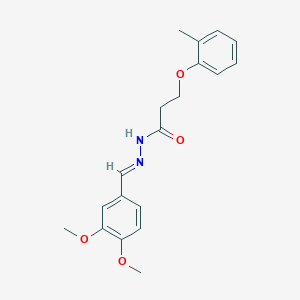
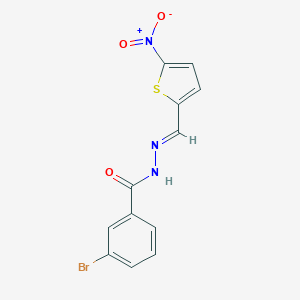
![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B386988.png)
